Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride
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Overview
Description
Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride is a synthetic compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of a piperidine derivative. This is usually achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions.
Sulfur Incorporation: The next step involves the introduction of a sulfur atom into the molecule. This can be done using sulfur-containing reagents such as thionyl chloride or sulfur dichloride.
Dimethylation: The final step involves the dimethylation of the compound, which is typically achieved using dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Sulfides: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these processes.
Comparison with Similar Compounds
Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Dimethyl Sulfoxide (DMSO): Unlike DMSO, which is primarily used as a solvent, this compound has specific biological activities.
Piperidine Derivatives: Compared to other piperidine derivatives, this compound has a unique sulfur-containing moiety that imparts distinct chemical properties.
List of Similar Compounds
- Dimethyl Sulfoxide (DMSO)
- Piperidine
- Methanesulfinamide
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQEOSDZURLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC1CCNCC1)(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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